molecular formula C25H40O5 B7838585 Methyl-3-ketocholate

Methyl-3-ketocholate

Cat. No.: B7838585
M. Wt: 420.6 g/mol
InChI Key: CIZOGAIBGCZRCL-KIDXSOKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-3-ketocholate is a bile acid derivative with the molecular formula C25H40O5 It is a methyl ester of 3-ketocholic acid, which is a modified form of cholic acid Bile acids like this compound play crucial roles in the digestion and absorption of lipids in the intestines

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-3-ketocholate can be synthesized through the esterification of 3-ketocholic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield reduced bile acid derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly at the ketone group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized bile acid derivatives.

    Reduction: Reduced bile acid derivatives.

    Substitution: Alkyl or aryl-substituted bile acid derivatives.

Scientific Research Applications

Methyl-3-ketocholate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex bile acid derivatives.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the permeability of biological membranes.

    Industry: Utilized in the formulation of pharmaceuticals and as a surfactant in various industrial processes.

Mechanism of Action

Methyl-3-ketocholate exerts its effects primarily through its interaction with biological membranes. It can enhance membrane permeability by altering the mechanical properties of the lipid bilayer. This effect is mediated through its surfactant properties, which allow it to insert into and disrupt the lipid bilayer. Additionally, this compound can interact with specific membrane proteins, influencing various cellular pathways and processes.

Comparison with Similar Compounds

    Cholic Acid: The parent compound of methyl-3-ketocholate, involved in lipid digestion and absorption.

Properties

IUPAC Name

methyl 4-[(5R,7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14?,15-,17?,18?,19?,20+,21-,23?,24?,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-KIDXSOKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CCC(=O)C4)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-3-ketocholate
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Methyl-3-ketocholate
Reactant of Route 5
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Reactant of Route 6
Methyl-3-ketocholate

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